molecular formula C6H9BrO B13833533 4-Bromo-3-methoxycyclopentene

4-Bromo-3-methoxycyclopentene

Cat. No.: B13833533
M. Wt: 177.04 g/mol
InChI Key: YDGCHIHYOQSJBH-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxycyclopentene is an organic compound that belongs to the class of cyclopentenes, which are cyclic hydrocarbons containing a five-membered ring with one double bond. The presence of a bromine atom and a methoxy group on the cyclopentene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxycyclopentene can be achieved through several methods. One common approach involves the bromination of 3-methoxycyclopentene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxycyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The double bond in the cyclopentene ring can be reduced to form cyclopentane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 3-methoxycyclopentanol or 3-methoxycyclopentylamine.

    Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.

    Reduction: Formation of 4-bromo-3-methoxycyclopentane.

Scientific Research Applications

4-Bromo-3-methoxycyclopentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxycyclopentene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and selectivity towards different targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 4-Bromo-3-methoxyaniline
  • 4-Bromo-3-methylanisole

Uniqueness

4-Bromo-3-methoxycyclopentene is unique due to its cyclopentene ring structure, which imparts distinct chemical properties compared to its aromatic counterparts like 4-Bromo-3-methoxyphenol and 4-Bromo-3-methoxyaniline.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-bromo-3-methoxycyclopentene

InChI

InChI=1S/C6H9BrO/c1-8-6-4-2-3-5(6)7/h2,4-6H,3H2,1H3

InChI Key

YDGCHIHYOQSJBH-UHFFFAOYSA-N

Canonical SMILES

COC1C=CCC1Br

Origin of Product

United States

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